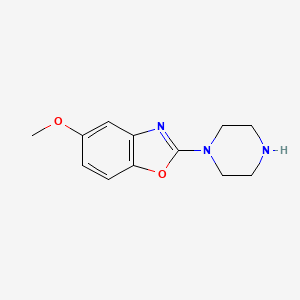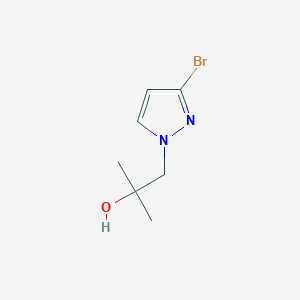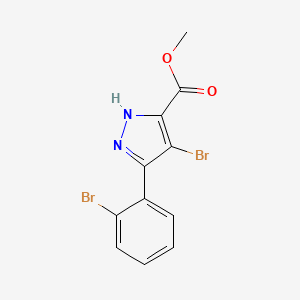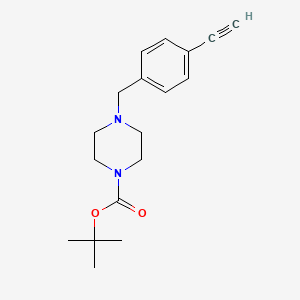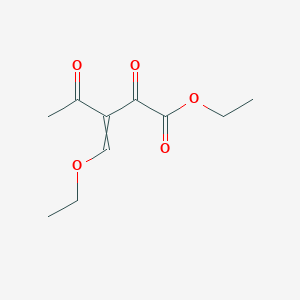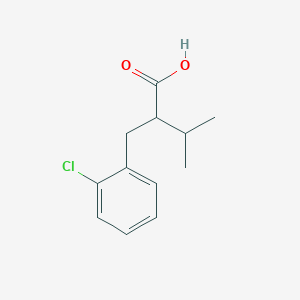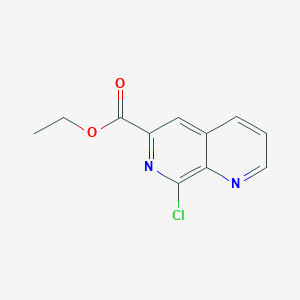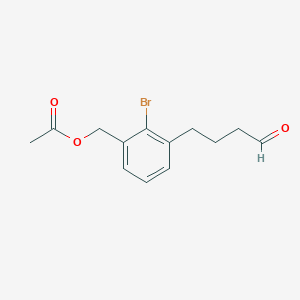
2-(3,4-Dihydronaphthalen-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.
Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.
Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.
Common Reagents and Conditions
Thallium(III) Salts: Used for oxidation reactions, such as thallium triacetate and thallium tris-trifluoroacetate.
Palladium Catalysts: Employed in coupling reactions like the Sonogashira coupling.
Major Products Formed
Indan Derivatives: Formed through ring contraction during oxidation reactions.
Dimethoxylated Compounds: Formed by the addition of methanol to the double bond in the presence of thallium(III) salts.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Pharmaceutical Research: The compound and its derivatives are investigated for their potential biological activities, such as anticancer properties.
Material Science: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene ring system but different functional groups.
2-(1H-pyrrol-1-yl)ethanol: Another compound with a similar ethyl alcohol substituent but different ring structure.
Uniqueness
2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
4725-34-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(3,4-dihydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2 |
InChI-Schlüssel |
KNCOGDPDHWLDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


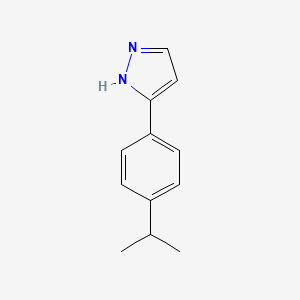



![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
